Enhanced Lipophilicity (XLogP3) Confers a Quantifiable Advantage Over the Non-Cyclopropyl Analog
The introduction of the cyclopropylmethoxy group significantly increases lipophilicity compared to a simple methoxy substituent. Methyl 4-amino-2-(cyclopropylmethoxy)benzoate exhibits an XLogP3 of 1.7, while the direct 2-methoxy analog, methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8), has an XLogP3 of 1.4 [1][2]. This ΔXLogP3 of +0.3 indicates a measurable increase in lipophilicity, a critical parameter for optimizing membrane permeability in cell-based assays or in vivo models, and directly influences the compound's suitability as an intermediate for CNS-penetrant or orally bioavailable drug candidates. The increased lipophilicity also correlates with a higher capacity for non-specific binding, a factor that must be considered in assay design, and distinguishes the compound's behavior in biological systems from its simpler methoxy counterpart.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.3 (21.4% increase relative to baseline) |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
A higher XLogP3 value directly predicts improved passive membrane permeability, which can be a decisive factor in selecting building blocks for medicinal chemistry programs targeting intracellular or CNS targets.
- [1] PubChem. (2025). Compound Summary for CID 86720369, Methyl 4-amino-2-(cyclopropylmethoxy)benzoate. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 168705, Methyl 4-amino-2-methoxybenzoate. National Center for Biotechnology Information. View Source
